Ethyl carbamodithioate

Description

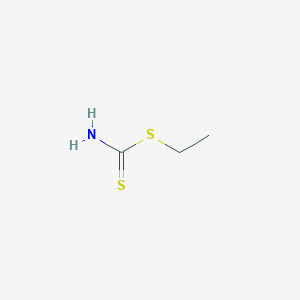

Structure

3D Structure

Properties

IUPAC Name |

ethyl carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRXDWOPIKZYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392063 | |

| Record name | Ethyl carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-61-6 | |

| Record name | NSC25948 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Carbamodithioate Systems

Conventional Synthetic Pathways

The most fundamental and widely used method for synthesizing dithiocarbamates involves the reaction of an amine with carbon disulfide.

Amine and Carbon Disulfide Reactions in Basic Media

The synthesis of dithiocarbamates is commonly achieved through the reaction between carbon disulfide and a primary or secondary amine. mdpi.com This reaction is typically conducted in the presence of a base. The amine attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid intermediate. In a basic medium, this intermediate is deprotonated to form a dithiocarbamate (B8719985) salt. researchgate.netimpactfactor.org For instance, an amine and carbon disulfide can react in a basic medium to produce a carbamodithioate salt, which can then be reacted with an alkylating agent like ethyl 2-(bromomethyl)benzoate to yield the final product. researchgate.net This fundamental reaction serves as a cornerstone for more complex syntheses, where the in situ generated dithiocarbamate salt acts as a nucleophile. tandfonline.com

The general scheme for this reaction is as follows: R₂NH (Amine) + CS₂ (Carbon Disulfide) + Base → [R₂NCS₂]⁻ (Dithiocarbamate anion) + Base-H⁺

This dithiocarbamate anion can then be reacted with an electrophile, such as an alkyl halide, to form the corresponding dithiocarbamate ester. mdpi.com

Optimization of Reaction Conditions and Solvent Systems

Optimizing reaction conditions is crucial for maximizing yield, purity, and reaction efficiency in the synthesis of dithiocarbamates. prismbiolab.com Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

In one study focused on a four-component reaction to synthesize dithiocarbamates, dichloromethane (B109758) (DCM) was found to be a more suitable solvent than dimethylformamide (DMF), which led to the formation of byproducts. acs.org The timing of reagent addition also proved critical; adding carbon disulfide, triethylamine (B128534), and an amine at room temperature significantly increased the product yield compared to adding all reactants at 0 °C. acs.org

Another investigation into a multicomponent reaction for synthesizing thioxothiazolidin-indolin-2-ones and oxoindolin-carbamodithioates systematically screened various solvents and bases. nih.gov The results, summarized in the table below, show that the reaction proceeds best at room temperature (25 °C) without a catalyst, achieving a high yield in a relatively short time. nih.gov

Table 1: Optimization of Reaction Conditions for Dithiocarbamate Synthesis

| Entry | Solvent | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | H₂O | - | 25 | 2 | 50 | nih.gov |

| 2 | EtOH | - | 25 | 2 | 96 | nih.gov |

| 3 | MeOH | - | 25 | 2 | 92 | nih.gov |

| 4 | MeCN | - | 25 | 2 | 85 | nih.gov |

| 5 | EtOH | KOH (0.3) | 25 | 2 | 96 | nih.gov |

| 6 | EtOH | - | 50 | 2 | 96 | nih.gov |

Reaction conditions: isatin (B1672199) chalcone (B49325) (0.3 mmol), carbon disulfide (0.3 mmol), and methylamine (B109427) (0.3 mmol) in the specified solvent (2.0 mL). The yield was determined for product 3a.

These optimization studies highlight that even for conventional methods, careful selection of reaction parameters is essential for achieving desired outcomes efficiently. prismbiolab.combeilstein-journals.org

Advanced and Green Synthesis Protocols

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally friendly methods for synthesizing dithiocarbamate systems. These include one-pot multicomponent reactions, electrosynthesis, and solvent-free approaches.

One-Pot Multicomponent Reactions (e.g., Four-Component Syntheses)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. researchgate.netut.ac.ir Several four-component reactions have been developed for the synthesis of dithiocarbamate derivatives.

One such method involves the reaction of an amine, carbon disulfide, an acid chloride, and a cyclic imine, which provides a direct route to previously unknown dithiocarbamates in moderate to good yields under mild conditions. acs.orgacs.orgnih.gov Another efficient four-component synthesis combines benzene-1,2-diamines, ethyl bromopyruvate, carbon disulfide, and secondary amines in acetonitrile (B52724) at room temperature. researchgate.net

A particularly green approach describes the one-pot, four-component condensation of naphthols, formaldehyde, carbon disulfide, and secondary amines in water. tandfonline.com This method is notable for its use of a green solvent, catalyst-free conditions, high efficiency, and a simple isolation protocol. tandfonline.com The proposed mechanism involves the formation of an o-naphthoquinone methide intermediate, which is then attacked by the dithiocarbamic acid generated in situ from the amine and carbon disulfide. tandfonline.com

Table 2: Examples of Four-Component Synthesis of Dithiocarbamate Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Naphthol | Diethylamine (B46881) | Carbon Disulfide | Formaldehyde | Water | 92 | tandfonline.com |

| Naphthalene-2,3-diol | Diethylamine | Carbon Disulfide | Formaldehyde | Water | 53 | tandfonline.com |

| Benzene-1,2-diamine | Ethyl bromopyruvate | Carbon Disulfide | Morpholine | MeCN | High | researchgate.net |

Electrogenerated Base-Promoted Syntheses

Electrochemical methods offer a mild and clean alternative for promoting chemical reactions by avoiding the direct use of often toxic or hazardous chemical reagents. researchgate.net The synthesis of dithiocarbamate esters can be achieved using an electrogenerated base (EGB), such as the cyanomethyl anion. researchgate.netresearchgate.net

In this process, the electroreduction of acetonitrile at a copper cathode generates the cyanomethyl anion. researchgate.net This strong base then promotes the reaction between a primary or secondary amine and carbon disulfide. The resulting dithiocarbamate anion is subsequently alkylated by an alkyl or benzyl (B1604629) halide present in the reaction mixture. researchgate.netacs.org This electrochemical approach allows for the synthesis of alkyl or benzyl dithiocarbamates from secondary amines under mild conditions, eliminating the need to add external bases. researchgate.net The versatility of EGBs has been applied to a range of base-promoted reactions, including alkylations and carboxylations. researchgate.net

The general process can be summarized as:

Base Generation: CH₃CN + e⁻ → ⁻CH₂CN (Cyanomethyl anion - EGB)

Dithiocarbamate Formation: R₂NH + CS₂ + ⁻CH₂CN → [R₂NCS₂]⁻ + CH₃CN

Alkylation: [R₂NCS₂]⁻ + R'X → R₂NC(S)SR' + X⁻

This method represents a significant advancement in synthesizing dithiocarbamates under safe and controlled conditions. acs.org

Solvent-Free and Catalyst-Free Approaches

To further align with green chemistry principles, synthetic protocols that eliminate both solvents and catalysts have been developed. These methods reduce chemical waste, simplify purification, and are often more atom-economical. organic-chemistry.orgrsc.org

A highly efficient, mild, and simple synthesis of S-alkyl dithiocarbamates is based on the one-pot reaction of amines, carbon disulfide, and alkyl halides under solvent-free and catalyst-free conditions at room temperature. organic-chemistry.orgrsc.org This approach works for a variety of primary and secondary amines and different alkyl halides, consistently producing high yields. organic-chemistry.org The process is experimentally straightforward, often requiring only a simple extraction to isolate the pure products, making it suitable for large-scale production. organic-chemistry.org

Similarly, a three-component reaction of amines, carbon disulfide, and vinyl pyridines or vinyl pyrazine (B50134) proceeds at room temperature without any solvent or catalyst to afford dithiocarbamates in excellent yields. researchgate.net Another catalyst-free method involves the reaction of para-quinone methides, amines, and carbon disulfide at room temperature. acs.org These solvent-free and catalyst-free approaches represent a significant step towards more sustainable chemical manufacturing. tandfonline.com

Table 3: Examples of Solvent-Free and Catalyst-Free Dithiocarbamate Synthesis

| Amine | Electrophile | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | Benzyl chloride | RT, Solvent-free | 98 | organic-chemistry.org |

| Diethylamine | Ethyl bromoacetate | RT, Solvent-free | 96 | organic-chemistry.org |

| Benzylamine (B48309) | Allyl bromide | RT, Solvent-free | 95 | organic-chemistry.org |

| Ethylamine (B1201723) | 2-Vinylpyridine | RT, Solvent-free | 92 | researchgate.net |

RT = Room Temperature

Synthesis and Structural Elucidation of Ethyl Carbamodithioate Derivatives

Strategies for Alkylation and Functionalization

The alkylation and functionalization of ethyl carbamodithioate serve as fundamental strategies for the synthesis of a diverse array of derivatives. These reactions primarily target the sulfur atoms or the nitrogen atom of the carbamodithioate moiety, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

A common approach involves the reaction of a primary amine with carbon disulfide, followed by the addition of an alkylating agent. For instance, a series of dithiocarbamate (B8719985) derivatives can be synthesized from the reaction of primary amines with carbon disulfide and 3-bromo ethyl pyruvate (B1213749) in the presence of anhydrous potassium phosphate. nih.gov This method provides a versatile route to novel dithiocarbamates.

Another strategy involves the use of photoredox catalysis for the C–H alkylation of arenes. In this method, arene cation radicals generated via organic photoredox catalysis react with diazoacetate derivatives to furnish sp2–sp3 coupled products. nih.gov This approach avoids the use of traditional metallocarbene intermediates.

The reaction conditions for alkylation can be tailored to achieve specific outcomes. For example, the synthesis of N-benzoyl-S-alkyl/aryldithiocarbamates can be achieved through the reaction of benzoyl isothiocyanate with substituted aryl- and alkylthiols, yielding moderate to good yields. researchgate.net

Furthermore, the choice of solvent and reaction temperature can influence the reaction pathway and product distribution. For instance, the synthesis of N-alkyl/substituted alkyl, S-2-nitro-1-arylethyl dithiocarbamates can be achieved through a three-component tandem reaction between amines, carbon disulfide, and substituted β-nitrostyrenes at ambient temperature. dntb.gov.ua

Derivatives with Modified Amine Moieties (e.g., N-benzylic, N-phenyl)

Modifications of the amine moiety in this compound lead to a wide range of N-substituted derivatives with diverse properties and applications. The introduction of N-benzylic and N-phenyl groups, in particular, has been a subject of significant interest.

N-Benzylic Derivatives:

N-benzyl ethyl carbamates can be synthesized through the amino-dehalogenation of ethyl chloroformate with various benzylamine (B48309) derivatives. researchgate.netscirp.orgscirp.org This methodology allows for the synthesis of new carbamates by modifying the basic catalysis of the addition-elimination reaction. researchgate.netscirp.orgscirp.org The synthesis of ethyl[N-(p-(N-benzyloxycarbonylamino)benzyl)-N-(methoxycarbonylethyl)carbamoyl]acetate involves the reaction of ethyl[N-(p-aminobenzyl)-N-(methoxycarbonylethyl)carbamoyl]acetate with benzyloxycarbonyl chloride. prepchem.com

N-Phenyl Derivatives:

The synthesis of N-phenyl derivatives can be achieved through various routes. One method involves the reaction of N,N'-diphenyl urea (B33335) with ethyl alcohol, which yields N-phenylethyl carbamate (B1207046) and aniline. prepchem.com Another approach is the reaction of phenylisothiocyanate with thiosemicarbazide (B42300) in refluxing ethanol (B145695) to produce N1-phenylhydrazine-1,2-bis(carbothioamide). researchgate.net The reaction of ammonium (B1175870) N-methyl-N-phenyl dithiocarbamate with In³⁺ results in the formation of the In(III) tris (N-methyl-N-phenyldithiocarbamate) complex. mdpi.com

Below is a table summarizing the synthesis of some N-substituted this compound derivatives:

Table 1: Synthesis of N-Substituted this compound Derivatives

| Derivative | Reactants | Synthesis Method | Reference |

|---|---|---|---|

| N-Benzylic Carbamates | Benzylamine derivatives, Ethyl chloroformate | Amino-dehalogenation | researchgate.netscirp.orgscirp.org |

| Ethyl[N-(p-(N-benzyloxycarbonylamino)benzyl)-N-(methoxycarbonylethyl)carbamoyl]acetate | Ethyl[N-(p-aminobenzyl)-N-(methoxycarbonylethyl)carbamoyl]acetate, Benzyloxycarbonyl chloride | Reaction with benzyloxycarbonyl chloride | prepchem.com |

| N-Phenylethyl Carbamate | N,N'-Diphenyl urea, Ethyl alcohol | Reaction with ethyl alcohol | prepchem.com |

| N1-Phenylhydrazine-1,2-bis(carbothioamide) | Phenylisothiocyanate, Thiosemicarbazide | Reaction in refluxing ethanol | researchgate.net |

Derivatives with Modified Thioester Moieties

Modification of the thioester moiety of this compound provides a pathway to a diverse range of derivatives with altered chemical and physical properties. These modifications often involve substitution at the sulfur atom, leading to new S-alkyl or S-aryl derivatives.

One common strategy for modifying the thioester group is through the reaction of a dithiocarbamate salt with an appropriate electrophile. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with thiosemicarbazides and triphenylphosphine (B44618) in the presence of triethylamine (B128534) as a catalyst yields 1,4-naphthoquinone (B94277) derivatives with a triphenylphosphaneylidene group attached to the sulfur. researchgate.net

Another approach involves the alkylation of the sulfur atom. The synthesis of ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate demonstrates the introduction of a more complex substituent at the sulfur atom. researchgate.net

The functionalization of the thioester can also be achieved through reactions involving the carbonyl group of an ester. For example, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene provides precursors for the synthesis of 2,3,4-trisubstituted benzo[h]quinolines, where the original thioester moiety is incorporated into a new heterocyclic system. researchgate.net

The following table provides examples of this compound derivatives with modified thioester moieties:

Table 2: Examples of this compound Derivatives with Modified Thioester Moieties

| Derivative | Modification Strategy | Resulting Structure | Reference |

|---|---|---|---|

| 1,4-Naphthoquinone derivative | Reaction with 2,3-dichloro-1,4-naphthoquinone and triphenylphosphine | Thioether linkage to a naphthoquinone ring with a triphenylphosphaneylidene substituent. | researchgate.net |

| Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate | Alkylation with a substituted benzo[h]quinoline | Thioether linkage to a complex heterocyclic system. | researchgate.net |

Cyclic and Heterocyclic this compound Derivatives (e.g., rhodanine (B49660), naphtho-1,3-dithioles)

The carbamodithioate functionality serves as a versatile building block for the synthesis of a variety of cyclic and heterocyclic derivatives. Notable examples include rhodanine and naphtho-1,3-dithiole systems.

Rhodanine Derivatives:

Rhodanine, a 2-thioxo-1,3-thiazolidin-4-one, and its derivatives are an important class of heterocyclic compounds. One synthetic route to N-substituted rhodanine derivatives involves the reaction of an amine with carbon disulfide and ethyl chloroacetate. clockss.org Another method involves the reaction of a primary amine and carbon disulfide to form a carbamodithioic acid in situ, which then undergoes a Michael addition to maleic anhydride, followed by intramolecular cyclization. clockss.org The synthesis of 3-(aryl/alkyl-2-ylmethyl)-2-thioxothiazolidin-4-one derivatives has been achieved by refluxing thiophen-2-ylmethanamine with an appropriate reagent in the presence of potassium carbonate. clockss.org

Naphtho-1,3-dithiole Derivatives:

Naphtho-1,3-dithiole derivatives can be synthesized from carbamodithioates. The reaction of triethylammonium (B8662869) N-arylcarbamodithioates with 2,3-dichloro-1,4-naphthoquinone yields 2-(N-arylimino)naphtho[2,3-d] rsc.orgresearchgate.netdithiole-4,9-diones. researchgate.net Similarly, the reaction of triethylammonium 1,2-ethanediylbis(carbamodithioate) with the same naphthoquinone derivative produces N,N'-ethylenebis(2-iminonaphtho[2,3-d] rsc.orgresearchgate.netdithiole-4,9-dione). researchgate.net

The following table summarizes the synthesis of these cyclic and heterocyclic derivatives:

Table 3: Synthesis of Cyclic and Heterocyclic this compound Derivatives

| Derivative Class | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| Rhodanine | One-pot reaction | Primary amine, carbon disulfide, ethyl chloroacetate | clockss.org |

| Rhodanine | Michael addition and cyclization | Primary amine, carbon disulfide, maleic anhydride | clockss.org |

| N-Substituted Rhodanine | Reflux with potassium carbonate | Thiophen-2-ylmethanamine, appropriate reagent | clockss.org |

| Naphtho-1,3-dithioles | Reaction with 2,3-dichloro-1,4-naphthoquinone | Triethylammonium N-arylcarbamodithioates | researchgate.net |

Advanced Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

The structural elucidation of this compound and its derivatives relies heavily on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for characterizing these compounds. For instance, in the ¹H NMR spectrum of Tetrahydrofuran-2-yl-1-phenylethylcarbamodithioate, the broad signal around 8.79 ppm is characteristic of the NH proton. rsc.org The aromatic protons appear as a multiplet between 7.26-7.39 ppm. rsc.org The ¹³C NMR spectrum shows the thiocarbonyl carbon (C=S) at a characteristic downfield shift, for example, at 195.2 ppm for the same compound. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of key functional groups. The N-H stretching vibration in dithiocarbamates typically appears as a broad band in the region of 3270-3300 cm⁻¹. rsc.org The C=S stretching vibration is also a characteristic feature, although its position can vary. For example, in Tetrahydrofuran-2-yl (furan-2-yl)methylcarbamodithioate, the N-H stretch is observed at 3279 cm⁻¹. rsc.org

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Dithiocarbamate derivatives of diepoxide metabolites show characteristic UV-Vis spectral scans that can be used for their identification and quantification. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that can provide the molecular ion peak. rsc.org For example, the mass spectrum of a dithiocarbamate derivative of a diepoxide metabolite showed fragments at m/z 385 (M+H)⁺, 407 (M+Na)⁺, and 791 (2M+Na)⁺, confirming a molecular weight of 384. researchgate.net

The following table provides a summary of characteristic spectroscopic data for an example this compound derivative:

Table 4: Spectroscopic Data for Tetrahydrofuran-2-yl-1-phenylethylcarbamodithioate

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ 8.79 (br, 1H, NH), 7.26-7.39 (m, 5H, Ar-H) | rsc.org |

| ¹³C NMR (300 MHz, CDCl₃) | δ 195.2 (C=S), 141.5, 128.7, 127.5, 125.8 (Ar-C) | rsc.org |

Single Crystal X-ray Diffraction Analysis of Derivatives

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method is invaluable for the unambiguous determination of the molecular structure of this compound derivatives, including bond lengths, bond angles, and intermolecular interactions.

The application of SCXRD has been crucial in confirming the structures of various derivatives. For instance, the crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate were determined by this method. nih.gov The analysis revealed details about their molecular conformation and the nature of intermolecular hydrogen bonds and π–π stacking interactions that stabilize the crystal lattice. nih.gov

In another example, the crystal structure of In(III) tris (N-methyl-N-phenyldithiocarbamate) was elucidated using SCXRD. mdpi.com The analysis showed that the complex crystallizes in a triclinic system and revealed that the indium atom is hexa-coordinated through chelation with three dithiocarbamate ligands. mdpi.com The crystal packing was found to be stabilized by C-H···S hydrogen bonds and C-H···π interactions. mdpi.com

The data obtained from SCXRD can also be used in conjunction with computational methods, such as Hirshfeld surface analysis and Density Functional Theory (DFT) calculations, to further investigate intermolecular interactions and electronic properties of the molecules. mdpi.com

The following table summarizes key crystallographic data for an example this compound derivative:

Table 5: Crystallographic Data for In(III) tris (N-methyl-N-phenyldithiocarbamate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| Coordination Geometry | Hexa-coordinate | mdpi.com |

List of Compounds

| Compound Name |

|---|

| 3-bromo ethyl pyruvate |

| Benzoyl isothiocyanate |

| N-benzoyl-S-alky/aryldithiocarbamates |

| N-alkyl/substituted alkyl, S-2-nitro-1-arylethyl dithiocarbamates |

| N-benzyl ethyl carbamates |

| Ethyl chloroformate |

| Benzylamine |

| Ethyl[N-(p-(N-benzyloxycarbonylamino)benzyl)-N-(methoxycarbonylethyl)carbamoyl]acetate |

| Ethyl[N-(p-aminobenzyl)-N-(methoxycarbonylethyl)carbamoyl]acetate |

| Benzyloxycarbonyl chloride |

| N-phenylethyl carbamate |

| N,N'-diphenyl urea |

| N1-phenylhydrazine-1,2-bis(carbothioamide) |

| Phenylisothiocyanate |

| Thiosemicarbazide |

| In(III) tris (N-methyl-N-phenyldithiocarbamate) |

| Ammonium N-methyl-N-phenyl dithiocarbamate |

| 2,3-dichloro-1,4-naphthoquinone |

| Triphenylphosphine |

| Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate |

| Mercaptoacetic acid esters |

| Pentachloro-2-nitro-1,3-butadiene |

| 2,3,4-trisubstituted benzo[h]quinolines |

| Rhodanine |

| Ethyl chloroacetate |

| Maleic anhydride |

| 3-(aryl/alkyl-2-ylmethyl)-2-thioxothiazolidin-4-one |

| Thiophen-2-ylmethanamine |

| 2-(N-arylimino)naphtho[2,3-d] rsc.orgresearchgate.netdithiole-4,9-diones |

| Triethylammonium N-arylcarbamodithioates |

| N,N'-ethylenebis(2-iminonaphtho[2,3-d] rsc.orgresearchgate.netdithiole-4,9-dione) |

| Triethylammonium 1,2-ethanediylbis(carbamodithioate) |

| Benzyl (B1604629) dithiocarbamates |

| Cumyl dithiocarbamates |

| N-isopropylacrylamide |

| Tetrahydrofuran-2-yl-1-phenylethylcarbamodithioate |

| Tetrahydrofuran-2-yl (furan-2-yl)methylcarbamodithioate |

| Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate |

Coordination Chemistry of Ethyl Carbamodithioate Ligands

Ligand Design Principles and Chelation Properties

Ethyl carbamodithioate, a member of the dithiocarbamate (B8719985) family, functions as a mono-anionic chelating ligand. The two sulfur atoms act as soft donors, making it particularly suitable for coordinating with soft and borderline metal ions. The resonance delocalization of the nitrogen lone pair of electrons over the S-C-S moiety gives the C-N bond partial double bond character and enhances the electron-donating ability of the sulfur atoms. This electronic flexibility allows dithiocarbamates to stabilize metals in various oxidation states.

Synthesis of Metal-Ethyl Carbamodithioate Complexes

The synthesis of metal-ethyl carbamodithioate complexes is generally straightforward. The most common method involves the reaction of a metal salt with an alkali metal salt of the this compound ligand, typically sodium or potassium this compound. This salt is readily prepared in situ by the reaction of diethylamine (B46881) with carbon disulfide in the presence of a base like sodium hydroxide.

Homoleptic complexes of divalent transition metals with the general formula M(S₂CNEt₂)₂ are prevalent. These are typically prepared by metathesis reactions in aqueous or alcoholic solutions. wikipedia.org

Nickel(II) Complexes: The reaction of nickel(II) chloride with sodium diethyldithiocarbamate (B1195824) yields the square planar complex, bis(diethyldithiocarbamato)nickel(II), [Ni(S₂CNEt₂)₂]. core.ac.uk This complex is typically a green, crystalline solid.

Zinc(II) Complexes: Zinc(II) salts react with this compound to form bis(diethyldithiocarbamato)zinc(II), [Zn(S₂CNEt₂)₂]. nist.gov These complexes are usually colorless solids.

Copper(II) Complexes: The reaction of copper(II) salts with this compound readily produces the dark brown to black bis(diethyldithiocarbamato)copper(II), [Cu(S₂CNEt₂)₂]. nih.govnih.gov

Manganese(II) Complexes: The synthesis of manganese(II) this compound complexes requires careful control of the atmosphere. In the absence of oxygen, the reaction of Mn(II) salts with two equivalents of the ligand yields the Mn(II) complex, [Mn(S₂CNEt₂)₂]. However, in the presence of air, this complex readily oxidizes to form the more stable Mn(III) species, tris(diethyldithiocarbamato)manganese(III), [Mn(S₂CNEt₂)₃]. nih.gov

Cobalt(II) Complexes: Cobalt(II) salts react with this compound to form cobalt(II) complexes, which can also be susceptible to oxidation to the more stable cobalt(III) state, forming tris(diethyldithiocarbamato)cobalt(III), [Co(S₂CNEt₂)₃]. mdpi.com

Table 1: Synthesis of Transition Metal-Ethyl Carbamodithioate Complexes

| Metal Ion | Precursor Salt | Ligand Salt | Product |

| Ni(II) | NiCl₂·6H₂O | NaS₂CN(C₂H₅)₂ | [Ni(S₂CN(C₂H₅)₂)₂] |

| Zn(II) | ZnCl₂ | NaS₂CN(C₂H₅)₂ | [Zn(S₂CN(C₂H₅)₂)₂] |

| Cu(II) | CuCl₂·2H₂O | NaS₂CN(C₂H₅)₂ | [Cu(S₂CN(C₂H₅)₂)₂] |

| Mn(II) | MnCl₂·4H₂O | NaS₂CN(C₂H₅)₂ | [Mn(S₂CN(C₂H₅)₂)₂] (under inert atmosphere) |

| Co(II) | Co(NO₃)₂·6H₂O | NaS₂CN(C₂H₅)₂ | [Co(S₂CN(C₂H₅)₂)₂] |

This compound also forms stable complexes with main group metals. The synthesis generally follows similar metathetical routes as for transition metals. For instance, aluminum(III) can form tris(diethyldithiocarbamato)aluminum(III), [Al(S₂CNEt₂)₃], which is a mononuclear complex with a distorted octahedral geometry. wiley.com Thallium(I) forms dimeric structures, [Tl₂(S₂CNEt₂)₂], which are linked into polymeric chains through intermolecular Tl-S interactions. wiley.com

Structural Characterization of Metal Complexes

The structural elucidation of metal-ethyl carbamodithioate complexes relies on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the dithiocarbamate ligand. The C-N stretching frequency (ν(C-N)) typically appears in the range of 1450-1550 cm⁻¹ and is indicative of the partial double bond character. A single strong band for the C-S stretching frequency (ν(C-S)) around 1000 cm⁻¹ suggests a bidentate coordination mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the organic backbone of the ligand in diamagnetic complexes, such as those of Zn(II) and Ni(II) (in square planar geometry). The chemical shifts of the ethyl protons and carbons can provide information about the electronic environment around the metal center.

UV-Visible Spectroscopy: The electronic spectra of these complexes are often characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region and d-d transitions in the visible region for transition metal complexes, which are responsible for their characteristic colors. For example, the dark color of Cu(II) complexes arises from a broad LMCT band. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Table 2: Selected Spectroscopic Data for Bis(diethyldithiocarbamato)metal(II) Complexes

| Complex | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) | UV-Vis λmax (nm) |

| [Ni(S₂CNEt₂)₂] | ~1518 | ~995 | 325, 395 |

| [Cu(S₂CNEt₂)₂] | ~1500 | ~998 | 270, 435 |

| [Zn(S₂CNEt₂)₂] | ~1490 | ~1000 | 260, 280 |

Coordination Geometry and Stereochemistry

The coordination geometry of metal-ethyl carbamodithioate complexes is primarily dictated by the electronic configuration and size of the metal ion.

Square Planar: This geometry is commonly observed for d⁸ metal ions like Ni(II) in [Ni(S₂CNEt₂)₂]. The four sulfur atoms from the two bidentate ligands lie in a plane around the central nickel atom. core.ac.uk

Octahedral: Metal ions that prefer a coordination number of six, such as Mn(III) and Co(III), form octahedral complexes of the type [M(S₂CNEt₂)₃]. In these complexes, three bidentate this compound ligands coordinate to the metal center. nih.govmdpi.com The arrangement of the three chelate rings can lead to the formation of facial (fac) and meridional (mer) isomers.

Tetrahedral: A distorted tetrahedral geometry is often found for d¹⁰ metal ions like Zn(II) in [Zn(S₂CNEt₂)₂]. nist.gov The distortion from a perfect tetrahedron is due to the constraints of the four-membered chelate ring. In some cases, dimeric structures are formed where the zinc atoms are bridged by dithiocarbamate ligands, leading to a higher coordination number. nih.gov

Intermolecular Interactions and Supramolecular Assemblies in Metal Complexes

In the solid state, metal-ethyl carbamodithioate complexes can participate in a variety of weak intermolecular interactions, leading to the formation of supramolecular architectures. These interactions include van der Waals forces, C-H···S hydrogen bonds, and π-π stacking interactions (where applicable if aromatic groups are present in other ligands). mdpi.com

For instance, in the crystal packing of some dithiocarbamate complexes, C-H···S interactions between the ethyl groups of one molecule and the sulfur atoms of a neighboring molecule can link the complexes into chains or sheets. nih.gov In some cases, weaker metal-centered interactions, such as anagostic interactions (C-H···M), have been observed, where a C-H bond from a ligand on an adjacent molecule interacts with the metal center. rsc.org These supramolecular assemblies can influence the physical properties of the material, such as its solubility and crystal packing. The formation of these extended structures is a key area of interest in crystal engineering and supramolecular chemistry. rsc.org

Formation of Adducts and Coordination Polymers

The formation of both simple adducts and extended coordination polymers is a key feature of the coordination chemistry of this compound and its derivatives. Adducts are typically formed when a metal complex of this compound coordinates with additional ligands, often nitrogen-containing heterocycles, leading to discrete molecular structures with modified coordination geometries. In contrast, coordination polymers arise when the this compound ligand or an ancillary ligand bridges between metal centers, resulting in one-, two-, or three-dimensional extended networks.

Detailed research has demonstrated that derivatives of this compound can readily form coordination polymers. For instance, a zinc(II) complex with N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamato, a functionalized this compound ligand, has been shown to form a one-dimensional coordination polymer. nih.govresearchgate.net In this structure, the dithiocarbamate ligand exhibits a dual coordination mode, chelating one zinc(II) center while bridging to an adjacent metal ion via the nitrogen atom of the pyridyl group. This bridging interaction leads to the formation of an extended zigzag chain.

The synthesis of such coordination polymers and adducts often involves the in situ preparation of the dithiocarbamate ligand followed by reaction with a metal salt. For example, the reaction of an N-alkyl-N-ethylamine with carbon disulfide in the presence of a metal salt like lead(II) chloride can yield the corresponding metal dithiocarbamate complex. orientjchem.org Subsequent reaction with a secondary ligand, such as 1,10-phenanthroline, can then lead to the formation of a stable adduct. orientjchem.org The resulting adducts often exhibit a higher coordination number at the metal center compared to the parent complex.

The structural characteristics of these coordination compounds are heavily influenced by the nature of the metal ion and the substituents on the dithiocarbamate ligand. The interplay of these factors dictates whether a discrete adduct or an extended polymeric structure is formed.

Below are tables summarizing key research findings on the formation of adducts and coordination polymers involving this compound and its close derivatives.

Table 1: Examples of Coordination Polymers with this compound Derivatives

| Metal Ion | Ligand | Dimensionality | Bridging Moiety | Key Structural Features |

| Zinc(II) | N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamato | 1D | Pyridyl group of the dithiocarbamate ligand | Zigzag chain topology nih.gov |

Table 2: Examples of Adducts Formed from this compound Complexes

| Metal Ion | Primary Ligand | Adduct-Forming Ligand | Resulting Complex Formula | Coordination Geometry of Metal |

| Lead(II) | N-butyl-N-ethyldithiocarbamate | 1,10-phenanthroline | Pb[S2CN(C2H5)(C4H9)]2(phen) | Not specified in abstract orientjchem.org |

| Lead(II) | N-cyclohexyl-N-ethyldithiocarbamate | 1,10-phenanthroline | Pb[S2CN(C2H5)(C6H11)]2(phen) | Not specified in abstract orientjchem.org |

Mechanistic Investigations of Ethyl Carbamodithioate Reactions

Oxidation-Reduction Pathways and Redox State Alterations

The dithiocarbamate (B8719985) functional group, including that in ethyl carbamodithioate and its derivatives, exhibits versatile redox behavior, primarily centered on the sulfur atoms. The presence of two sulfur atoms with lone pairs of electrons allows dithiocarbamates to act as bidentate or monodentate ligands, forming stable chelate complexes with a variety of metal ions. A key characteristic of the dithiocarbamate ligand is its ability to stabilize metals in various oxidation states. This property is crucial in redox reactions where the metal center undergoes changes in its oxidation state during the catalytic cycle.

The oxidation of dithiocarbamates can lead to the formation of thiuram disulfides. For instance, in the synthesis of tetraethyl thiuram disulfide (TETD), an intermediate sodium salt of diethyl dithiocarbamoylsulfenic acid (NaEt2DTCS) is formed. This intermediate can be directly oxidized by hydrogen peroxide (H2O2) to generate TETD. Alternatively, TETD can be formed from the conjugation of the intermediate with sodium diethyldithiocarbamate (B1195824) (NaEt2DTC). These pathways highlight the susceptibility of the sulfur atoms to oxidation and the formation of disulfide bonds, which represents a significant alteration in the redox state of the molecule.

Nucleophilic Substitution Reactions

The dithiocarbamate moiety is a potent nucleophile, and its derivatives readily participate in nucleophilic substitution reactions. Kinetic studies on the reactions of O-ethyl S-aryl dithiocarbonates, which are structurally related to this compound, with secondary alicyclic amines have provided insight into the mechanisms of these transformations. The reactions are determined to be first order in both the amine and the substrate.

The mechanistic pathway can vary depending on the reaction conditions and the nature of the reactants. For the aminolysis of these dithiocarbonates, a nonlinear Brønsted-type plot suggests a stepwise mechanism proceeding through a zwitterionic tetrahedral intermediate (T+/-). However, a concerted SN2 process is not entirely ruled out, particularly for reactions involving less basic amines. The solvent also plays a critical role; in aqueous ethanol (B145695), the reaction may proceed via a concerted mechanism, while in ionic liquids like [Bmim]BF4, a stepwise mechanism through a zwitterionic pentacoordinate intermediate is proposed. For concerted mechanisms, an increase in the solvent's dipolarity/polarizability has been shown to increase the rate constants.

Table 1: Mechanistic Pathways in Nucleophilic Substitution Reactions of Dithiocarbonate Derivatives

| Reaction Condition | Proposed Mechanism | Intermediate |

|---|---|---|

| Reaction with more basic amines | Stepwise | Zwitterionic tetrahedral intermediate (T+/-) |

| Reaction with less basic amines | Concerted (possible) | N/A (Single transition state) |

| Reaction in aqueous ethanol | Concerted | N/A (Single transition state) |

Detailed Reaction Mechanisms in Organic Transformations

Dithiocarbamate-containing catalysts have been implicated in organic transformations that proceed via the formation of iminium ion intermediates. In the A³ coupling reaction (aldehyde-alkyne-amine) to synthesize propargylamines, a gold catalyst functionalized with magnetic dithiocarbamate has been shown to be effective. Mechanistic investigations of this reaction indicate that it proceeds through a process involving the formation of an iminium ion, which is a key reactive intermediate. The dithiocarbamate ligand on the catalyst plays a crucial role in facilitating this pathway.

The involvement of dithiocarbamates in C-H activation processes is a significant area of research. In the aforementioned dithiocarbamate-containing gold-catalyzed A³ coupling reaction, the proposed mechanism involves not only the formation of an iminium ion but also a C-H activation step.

Furthermore, N-dithiocarbamates have been developed as stable and isolable precursors for a general and convergent approach to site-specific C-H functionalization. This process operates via an intramolecular hydrogen atom transfer. The N-dithiocarbamate is converted into an amidyl radical, either through photochemical or radical initiation. This radical then abstracts a hydrogen atom from a specific C-H bond within the molecule, leading to the formation of a carbon-centered radical, which subsequently combines with the dithiocarbamate radical to yield a highly versatile alkyl dithiocarbamate product. This method is applicable to the diversification of both primary and secondary C-H sites in complex molecules.

Table 2: C-H Functionalization via N-Dithiocarbamates

| Initiation Method | Key Intermediate | Process | Outcome |

|---|---|---|---|

| Light (Photochemical) | Amidyl Radical | Intramolecular Hydrogen Atom Transfer | Site-specific C-H dithiocarbamylation |

Carbodithioic acids (often referred to as dithiocarbamic acids) are key intermediates in the chemistry of dithiocarbamates. They are typically generated in situ from the reaction of a primary or secondary amine with carbon disulfide. For example, diethyldithiocarbamic acid is known to be unstable in aqueous solutions, where it can decompose into carbon disulfide and diethylamine (B46881). The rate of this decomposition is accelerated in more acidic solutions.

Nitrilium ions have long been recognized as reactive intermediates in a variety of valuable organic transformations, including the Beckmann rearrangement and the Ritter and Bischler–Napieralski reactions. While direct evidence linking this compound decomposition to nitrilium ion formation is specific to reaction context, the generation of such cations is a plausible pathway in the transformation of related nitrogen- and carbon-containing functional groups under acidic or dehydrating conditions. Nitrilium ions are characterized by a linear R-C≡N⁺-R' structure and act as powerful electrophiles, reacting with a wide range of nucleophiles to form new C-N bonds or participating in intramolecular cyclizations to synthesize nitrogen-containing heterocycles.

Kinetic Studies of Reaction Processes

Kinetic studies have been instrumental in elucidating the mechanisms of reactions involving dithiocarbamates and related compounds. A kinetic investigation into the synthesis and decomposition of several N-substituted dithiocarbamates successfully determined rate constants and activation energies for these processes. This data, combined with spectral evidence, allowed for the proposal of detailed reaction mechanisms.

In the study of nucleophilic substitution reactions of O-ethyl S-aryl dithiocarbonates with amines, kinetic analysis was crucial for distinguishing between mechanistic pathways. The observation of linear plots of the observed rate constant (k_obsd) versus amine concentration for certain substrates indicated a straightforward second-order process. However, for other substrates, an upward curve in these plots suggested a more complex mechanism, potentially involving a change in the rate-determining step or a shift from a concerted to a stepwise process. For example, the change from a concerted mechanism in aqueous ethanol to a stepwise one in ionic liquids was deduced from this kinetic behavior.

Catalytic Applications of Ethyl Carbamodithioate and Its Complexes

Organocatalysis and Metal-Catalyzed Organic Transformations

The application of ethyl carbamodithioate and its derivatives in catalysis spans both direct organocatalysis and, more commonly, its role as a ligand in metal-catalyzed processes. The combination of transition metal catalysis and organocatalysis is a burgeoning field of research, aiming to develop novel transformations that are not feasible with either system alone, thereby improving reactivity, efficiency, and stereocontrol. rsc.orgscilit.com

Dithiocarbamate (B8719985) ligands, including this compound, form stable complexes with various metals, which are active catalysts for important organic transformations. For instance, metal-dithiocarbamate (DTC) complexes have been studied for their ability to catalyze oxidation reactions. Structure-function analyses of metal-diethyldithiocarbamate (DEDC) complexes with manganese (Mn²⁺) and zinc (Zn²⁺) have shown that they can catalyze the one-electron oxidation of catechols like N-acetyldopamine. nih.gov While Zn²⁺ itself is catalytically inactive for this reaction, its complexation with the dithiocarbamate ligand imparts this catalytic ability, highlighting the crucial role of the ligand in modulating the metal's redox properties. nih.gov

While small organic molecules are the cornerstone of organocatalysis, the field is expanding to include various structures. mdpi.comnih.gov The development of efficient synthetic methods that avoid hazardous reagents and solvents is a primary goal in modern organic synthesis. researchgate.net In this context, dithiocarbamate-derived catalysts, particularly when immobilized or used in greener solvent systems, align with the principles of sustainable chemistry.

Role in Specific Synthetic Reactions (e.g., A3 Coupling Reactions)

A key area where metal complexes find extensive use is in multicomponent reactions (MCRs), which are highly valued for their efficiency in building complex molecules in a single step. The A³ coupling reaction, which combines an aldehyde, an alkyne, and an amine to produce a propargylamine (B41283), is a prominent example of an MCR. wikipedia.orgrsc.org This transformation is typically catalyzed by a transition metal. rsc.org

The reaction requires a metal catalyst, with complexes of ruthenium, copper, gold, and silver being commonly employed. wikipedia.orgresearchgate.net The general catalytic cycle involves the activation of the alkyne's C-H bond by the metal to form a metal acetylide intermediate. wikipedia.org Concurrently, the aldehyde and amine react to form an imine, which is then attacked by the nucleophilic metal acetylide to yield the final propargylamine product after demetallation. wikipedia.org The use of chiral ligands can render this reaction enantioselective, producing chiral amines which are valuable building blocks in medicinal chemistry. wikipedia.orgresearchgate.net

While a wide variety of ligands have been successfully used in A³ coupling, the specific use of this compound as a ligand is not extensively documented in mainstream reports. However, given its strong coordinating ability, it represents a potential candidate for stabilizing the active metal catalyst.

Table 1: Representative Catalyst Systems for A³ Coupling Reactions

| Metal Source | Ligand Type | Key Features | Reference |

|---|---|---|---|

| Copper (Cu) | Pybox, Binam | Widely used, often for enantioselective variants. | mdpi.com |

| Gold (Au) / Silver (Ag) | Various phosphines, N-heterocyclic carbenes | Highly efficient for C-H activation. | wikipedia.orgresearchgate.net |

| Ruthenium (Ru) | Phosphine-based ligands | Effective for a broad range of substrates. | wikipedia.org |

| Zinc (Zn) | Used with certain substrates | Can promote subsequent reactions like the Crabbé reaction. | wikipedia.org |

Development of Heterogeneous and Homogeneous Catalysis Systems

Catalytic systems are broadly classified as either homogeneous or heterogeneous. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, whereas in heterogeneous catalysis, the catalyst is in a different phase. rsc.org Metal-dithiocarbamate complexes are typically soluble in organic solvents, functioning as homogeneous catalysts. nih.gov This offers advantages such as high activity and selectivity due to the well-defined nature of the active sites. However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss. researchgate.net

To overcome these limitations, significant research has focused on developing heterogeneous catalyst systems. These systems offer straightforward catalyst recovery (e.g., by simple filtration) and improved stability and reusability. researchgate.net Common strategies for heterogenization include:

Immobilization on Solid Supports: Molecular catalysts can be anchored to solid supports like silica (B1680970), alumina, or polymers. aist.go.jp For example, tripodal linkers have been developed to firmly immobilize molecular palladium catalysts on silica, effectively preventing metal leaching. aist.go.jp A similar approach could be applied to this compound complexes to create robust, recyclable catalysts.

Biphasic Catalysis: This approach uses two immiscible liquid phases, with the catalyst confined to one phase and the products soluble in the other. Ionic liquids are particularly interesting for this purpose as they can dissolve many homogeneous catalysts and form a separate phase from many organic products, facilitating easy separation and catalyst recycling. researchgate.net

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis Systems

| Characteristic | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Same phase as reactants (e.g., dissolved in solution) | Different phase from reactants (e.g., solid catalyst with liquid reactants) |

| Activity/Selectivity | Often high due to well-defined active sites | Can be lower; may have mass transfer limitations |

| Catalyst Separation | Difficult, often requires distillation or extraction | Easy, typically by filtration or centrifugation |

| Reusability | Challenging due to separation difficulties | Generally high, leading to lower process costs |

| Thermal Stability | Can be limited | Often higher |

| Example | Soluble Ru/Triphos complexes for hydrogenation nih.gov | Palladium on carbon (Pd/C) for hydrogenation; immobilized complexes on silica aist.go.jp |

Catalytic Cycles and Performance Optimization

Optimizing the performance of a catalytic system is crucial for its practical application and involves a detailed understanding of the catalytic cycle and the influence of various reaction parameters. The catalytic cycle is a stepwise mechanism that describes how the catalyst interacts with reactants to form products while being regenerated at the end of the reaction. wikipedia.org

Performance optimization is a multi-parameter problem. For instance, in the production of ethyl esters using a fixed-bed reactor, factors such as reaction time, temperature, reactant molar ratio, and catalyst bed height are systematically varied to maximize product yield. researchgate.net A similar approach can be applied to reactions catalyzed by this compound complexes. Key optimization strategies include:

Ligand Tuning: The electronic and steric properties of the dithiocarbamate ligand can be modified. Fine-tuning the ligand structure can lead to simpler yet more efficient and selective catalysts. nih.gov

Reaction Conditions: Adjusting temperature, pressure, and solvent can significantly impact reaction rates and selectivity. For endothermic reactions, increasing the temperature can improve yield, but must be balanced against potential catalyst degradation. researchgate.net

Catalyst Support and Immobilization: For heterogeneous systems, the choice of support material (e.g., silica, alumina, carbon) can influence catalytic activity. aist.go.jp The method of immobilization is also critical to ensure the catalyst remains active and does not leach into the reaction medium.

The goal of optimization is to achieve the highest possible yield and selectivity with minimal energy input and catalyst loading, making the process economically viable and environmentally friendly. researchgate.net

Design of Catalysts with Enhanced Efficiency

The rational design of catalysts aims to move beyond trial-and-error methods by using fundamental principles to create catalysts with superior performance. nih.gov Theoretical and computational studies play a vital role in this process, allowing for the prediction of catalyst properties before synthesis. nih.govnih.gov Key principles for designing efficient catalysts, which can be applied to systems involving this compound, include:

Structural Conduciveness: The catalyst's structure must facilitate the desired chemical reaction. This involves creating an active site that can bind substrates in the correct orientation for reaction. For metal complexes, the ligand framework, such as the dithiocarbamate moiety, dictates the geometry and accessibility of the metal center. nih.gov

Thermodynamic Tuning: The electronic properties of the catalyst should be optimized for the reaction. By modifying the substituents on the this compound ligand, it is possible to tune the electron density at the metal center, thereby altering its redox potential and Lewis acidity to favor the desired catalytic pathway. nih.gov

Balancing Rigidity and Flexibility: An effective catalyst must be rigid enough to maintain a defined active site but flexible enough to accommodate the structural changes that occur throughout the catalytic cycle. nih.gov This balance is crucial for both substrate binding and product release.

By applying these principles, novel catalysts based on this compound can be designed for enhanced efficiency, selectivity, and stability in a wide range of organic transformations.

Theoretical and Computational Studies of Ethyl Carbamodithioate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. DFT methods are widely used to predict the properties of dithiocarbamate (B8719985) ligands and their complexes due to their balance of computational cost and accuracy. These calculations can provide a deep understanding of the molecular and electronic structure of ethyl carbamodithioate.

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

In the dithiocarbamate group (-NCS₂), the C-N bond is known to exhibit partial double bond character due to the delocalization of the nitrogen lone pair electrons into the CS₂ moiety. This results in a planar geometry for the NCS₂ core. The ethyl group attached to the nitrogen atom would have its own conformational flexibility. The optimized geometry would reveal the preferred orientation of the ethyl group relative to the planar dithiocarbamate fragment.

Table 1: Representative Geometrical Parameters for Dithiocarbamate Ligands (General) (Note: These are generalized values and not specific to computationally optimized this compound)

| Parameter | Typical Value Range |

| C-N Bond Length (Å) | 1.32 - 1.38 |

| C-S Bond Length (Å) | 1.70 - 1.75 |

| N-C-S Bond Angle (°) | ~120 |

| S-C-S Bond Angle (°) | ~120 |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide access to key electronic descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. For dithiocarbamates, the HOMO is typically localized on the sulfur atoms, reflecting their nucleophilic character. The LUMO is often distributed over the entire NCS₂ fragment.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would show a high negative potential around the sulfur atoms, indicating their suitability for coordinating with electrophiles and metal ions. The region around the hydrogen atoms of the ethyl group would exhibit a positive potential.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding normal modes, it is possible to assign the absorption bands observed in experimental spectra to specific molecular motions.

For dithiocarbamates, characteristic vibrational modes include the ν(C-N) stretching vibration, often referred to as the "thioureide" band, which appears in the range of 1450-1550 cm⁻¹. The position of this band is sensitive to the electronic properties of the substituents on the nitrogen atom. Other important vibrations include the symmetric and asymmetric ν(C-S) stretching modes.

Table 2: General Vibrational Frequency Assignments for Dithiocarbamates (Note: These are generalized ranges and not specific to computationally predicted frequencies for this compound)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| ν(N-H) stretch (for primary/secondary) | 3100 - 3400 |

| ν(C-H) stretch (alkyl) | 2850 - 3000 |

| ν(C-N) "thioureide" stretch | 1450 - 1550 |

| ν(C-S) asymmetric stretch | 950 - 1050 |

| ν(C-S) symmetric stretch | 600 - 700 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational landscape of flexible molecules like this compound. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movements over time.

For this compound, MD simulations would be particularly useful for exploring the rotational freedom around the C-N and N-C(ethyl) bonds and the flexibility of the ethyl chain. This analysis can identify the most populated conformations and the energy barriers between them, providing a more complete picture of the molecule's structure in different environments, such as in solution.

Non-Computational Theoretical Models in Chemical Reactivity and Stability

The principles of Hard and Soft Acids and Bases (HSAB) theory are also relevant. The sulfur atoms of the dithiocarbamate ligand are considered soft bases, which means they prefer to coordinate with soft acid metal ions.

Theoretical Insights into Coordination Behavior and Stereoselectivity

Theoretical studies are instrumental in understanding the coordination behavior of dithiocarbamate ligands like this compound with metal ions. Dithiocarbamates are versatile ligands that can adopt various coordination modes, including monodentate, bidentate chelating, and bidentate bridging. researchgate.net

Computational modeling can be used to predict the most stable coordination geometries for different metal ions. These calculations can also provide insights into the nature of the metal-ligand bond, distinguishing between covalent and ionic contributions. Furthermore, theoretical models can help to explain the stereoselectivity observed in the formation of certain metal-dithiocarbamate complexes, where the steric and electronic properties of the N-substituents play a crucial role in determining the final three-dimensional structure of the complex. The planarity and relatively small steric footprint of the dithiocarbamate group allow for the formation of a wide variety of coordination complexes. researchgate.net

Advanced Analytical Methodologies for Ethyl Carbamodithioate Systems

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating DTCs from complex sample matrices. The choice between liquid and gas chromatography often depends on the specific DTC subclass and whether direct analysis of the parent compound or indirect analysis of a degradation product is desired.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of DTCs, particularly for neutral compounds like thiram (B1682883). encyclopedia.pubsemanticscholar.org Due to the polarity and instability of many DTCs, direct analysis can be complex, often necessitating extraction with an alkaline buffer containing stabilizing agents like sodium hydrogen carbonate or cysteine. nih.govmdpi.com

Reversed-phase columns, such as C18, are commonly employed for separation. semanticscholar.orgmdpi.com For enhanced separation of the different DTC subclasses—dimethyldithiocarbamates (DMDs), ethylenebis(dithiocarbamates) (EBDs), and propylenebis(dithiocarbamates) (PBDs)—hydrophilic interaction liquid chromatography (HILIC) on a ZIC-pHILIC column has proven effective. nih.govresearchgate.net

Detection methods vary in specificity and sensitivity. While UV detection is a cost-effective option, it can suffer from interferences. tandfonline.com Mass spectrometry (MS) is preferred for its superior selectivity and sensitivity. tandfonline.com Atmospheric pressure chemical ionization (APCI) has been noted to provide better sensitivity for DTC metabolites compared to electrospray ionization (ESI), making it a valuable tool in comprehensive analyses. tandfonline.comnih.gov In some methods, DTCs are derivatized prior to analysis to improve their chromatographic behavior and detection. Common derivatization agents include methyl iodide or dimethyl sulfate, which convert the DTCs into more stable methyl esters. encyclopedia.pubnih.gov

| Analyte Class | Column Type | Detection Method | Limit of Detection (LOD) | Sample Matrix |

|---|---|---|---|---|

| Ziram (B1684391), Zineb, Thiram | Nucleosil RP-18 | HPLC-UV | 0.01-0.02 mg/kg | Crops, Water semanticscholar.org |

| DMDs, EBDs, PBDs | Sequant ZIC-pHILIC | LC/ESI-MS | ~0.03 mg/kg | Fruits, Vegetables nih.gov |

| Dazomet, Thiram, Metabolites | Not Specified | LC-APCI-MS | 0.25-2.5 mg/kg (LOQ) | Plants nih.gov |

| Propineb, Mancozeb (as methyl derivatives) | Acquity UPLC BEH C18 | LC-MS/MS | <0.52-6.97 µg/kg (LOQ) | Beer, Juice, Malt nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a well-established and standardized technique for DTC analysis, though it is typically an indirect method. encyclopedia.pubmdpi.com The most common approach involves the hot acid digestion of all DTCs present in a sample, which quantitatively converts them to carbon disulfide (CS₂). tandfonline.comencyclopedia.pubthermofisher.com This evolved CS₂ is then trapped in a solvent, such as isooctane, and analyzed by GC. thermofisher.comnih.gov

This method provides a total concentration of all DTCs, expressed as CS₂, but cannot distinguish between individual parent compounds. mdpi.comthermofisher.com To enhance selectivity and sensitivity, GC is often coupled with mass spectrometry (GC-MS) or other selective detectors like electron capture (ECD) or pulsed flame photometric (PFPD) detectors. encyclopedia.pubmdpi.com The GC-MS approach, often using selected ion monitoring (SIM), provides robust and reliable quantification of CS₂. nih.govthermofisher.com This technique has been successfully applied to complex matrices like spices, achieving limits of quantification (LOQ) as low as 0.05 mg kg⁻¹. nih.gov Isotope dilution GC-MS has also been used to detect ethylenethiourea, a key metabolite of EBDC fungicides, regenerated from hemoglobin adducts. nih.gov

| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Intra-day Precision (RSDr %) |

|---|---|---|---|

| Cardamom | 0.1 | 75 | 11.2 |

| 0.5 | 86 | 8.5 | |

| 1.0 | 98 | 5.1 | |

| Black Pepper | 0.1 | 76 | 9.8 |

| 0.5 | 88 | 7.6 | |

| 1.0 | 98 | 4.9 |

Mass Spectrometry-Based Characterization

Mass spectrometry is indispensable for the unambiguous identification and sensitive quantification of ethyl carbamodithioate and its analogs. Its coupling with chromatographic systems provides the high degree of selectivity required to overcome complex matrix interferences.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which is critical for the specific determination of individual DTCs. Techniques like Direct Analysis in Real Time (DART) coupled with HRMS Orbitrap have been investigated for the rapid analysis of fungicides like thiram and ziram in fruit extracts. nih.govresearchgate.net This approach allows for the confident identification of the target compounds based on their exact mass, minimizing the risk of false positives. For instance, DART-Orbitrap MS achieved a lowest calibration level of 0.1 mg kg⁻¹ for thiram, which is sufficient for compliance testing against many established maximum residue limits (MRLs). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the direct and simultaneous determination of multiple DTCs and their metabolites. mdpi.comresearchgate.net This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can quantify individual DTCs even in complex matrices with minimal sample cleanup. nih.gov

Methods have been developed to analyze different DTC subclasses directly, without the need for the traditional acid digestion to CS₂. nih.govresearchgate.net For example, a ZIC-pHILIC column can separate DMDs, EBDs, and PBDs, which are then detected by MS/MS, achieving LOQs around 0.005 mg kg⁻¹. researchgate.net Other approaches involve a simplified derivatization step, for instance using dimethyl sulfate, followed by LC-MS/MS analysis of the resulting stable methyl esters. nih.gov This derivatization strategy, combined with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, has yielded high accuracy (92.2% to 112.6% recovery) and low LOQs (<1 µg/kg for some compounds) in beverages. nih.gov

| Compound Group | Representative Analyte | Matrix | Accuracy (%) | Repeatability (RSD %) | LOQ (µg/kg) |

|---|---|---|---|---|---|

| Propylene-bis-dithiocarbamates (PBs) | Propineb | Beer | 99.5 | 4.8 | 0.14 |

| Ethylene-bis-dithiocarbamates (EBs) | Mancozeb | Apple Juice | 112.6 | 7.5 | 0.13 |

| Dimethyl dithiocarbamates (DDs) | Thiuram | Grape Juice | 92.2 | 9.6 | 6.97 |

Isotope Dilution Mass Spectrometry (IDMS) for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique used for achieving the highest accuracy in quantification. By introducing a known amount of a stable isotope-labeled version of the analyte as an internal standard at the beginning of the sample preparation process, IDMS can accurately correct for analyte losses during extraction and cleanup, as well as for matrix-induced ion suppression or enhancement during MS analysis. nih.gov

This approach has been successfully applied to the analysis of DTCs using LC/ESI-MS. nih.govresearchgate.net Given the inherent instability of DTC residues extracted from plant samples, the use of a stable isotope dilution assay is particularly advantageous. nih.gov This methodology has enabled the development of rapid and sensitive methods for DTC residue analysis in fruits and vegetables, with average recoveries between 90% and 100% and LOQs around 0.05 mg kg⁻¹ for each DTC subclass. nih.govresearchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives in solution. ¹H and ¹³C NMR provide precise information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques are employed to establish connectivity and spatial relationships within the molecule.

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound derivatives, the protons of the ethyl group exhibit characteristic signals. The methylene (B1212753) protons (-CH₂-) typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) present as a triplet. For instance, in a related compound, tetrahydrofuran-2-yl ethylcarbamodithioate, the methyl protons of the ethyl group appear as a triplet at approximately 1.25-1.30 ppm (J = 7.3 Hz), and the methylene protons are part of a multiplet. rsc.org The proton attached to the nitrogen (N-H) of the carbamodithioate moiety is often observed as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides key information about the carbon skeleton. The most downfield signal in this compound systems is typically that of the thiocarbonyl carbon (N-C S₂), which is highly deshielded and appears in the range of 190-215 ppm. rsc.org This distinct chemical shift is a hallmark of the dithiocarbamate functional group. The carbons of the ethyl group resonate at higher fields; for example, in tetrahydrofuran-2-yl ethylcarbamodithioate, the -CH₂- carbon appears around 41.3 ppm, and the -CH₃ carbon is observed at approximately 13.3 ppm. rsc.org

2D NMR Spectroscopy For more complex structures or for unambiguous assignment of ¹H and ¹³C signals, various 2D NMR experiments are utilized. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, confirming the connectivity within the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, helping to piece together the entire molecular structure. These advanced 2D NMR methods are indispensable for the definitive structural analysis of novel dithiocarbamate derivatives.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| -NH | ~8.42 | - | Broad singlet |

| -N-C S₂ | - | ~196.2 | Thiocarbonyl carbon |

| -N-C H₂-CH₃ | Multiplet (~3.37-3.76) | ~41.3 | Methylene group |

| -N-CH₂-C H₃ | Triplet (~1.25-1.30) | ~13.3 | Methyl group |

Infrared and Ultraviolet-Visible Spectroscopy

Vibrational and electronic spectroscopies provide complementary information regarding the bonding and electronic structure of this compound systems.

Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the key functional groups within dithiocarbamate complexes. Three principal regions of the IR spectrum are diagnostic for these compounds:

ν(C-N) Stretching (Thioureide band): A strong absorption band is typically observed in the 1450-1550 cm⁻¹ region. researchgate.net The position of this band provides insight into the C-N bond order. Its frequency, intermediate between that of a C-N single bond (1250–1350 cm⁻¹) and a C=N double bond (1640–1690 cm⁻¹), indicates significant π-electron delocalization within the N-CSS moiety. ajrconline.org

ν(C-S) Stretching: A single, sharp band in the 950-1050 cm⁻¹ region is typically assigned to the C-S stretching vibration. ajrconline.org The presence of a single band in this region is often indicative of a symmetric, bidentate coordination of the dithiocarbamate ligand to a metal center. ajrconline.orgroyalsocietypublishing.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| ν(C-N) (Thioureide) | 1450 - 1550 | Indicates partial double bond character of the C-N bond. |

| ν(C-S) | 950 - 1050 | A single band suggests symmetric bidentate coordination. |

| ν(M-S) | 300 - 470 | Confirms coordination of sulfur to the metal center. |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy probes the electronic transitions within a molecule. For dithiocarbamate ligands, absorptions in the UV region arise from π→π* and n→π* transitions within the N-CSS group. sysrevpharm.org When complexed with transition metals, new absorption bands appear, often in the visible region, which are responsible for their characteristic colors. For example, the copper(II) complex of diethyldithiocarbamate (B1195824) exhibits a prominent absorption peak at approximately 450 nm, resulting in a yellow-brown color. nih.gov These bands are typically assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal center, providing valuable information on the electronic structure and coordination geometry of the complex. researchgate.net

X-ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise data on bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction This technique provides the most detailed structural information. For metal complexes of dithiocarbamates, single-crystal XRD studies have elucidated the coordination geometry around the metal center. For instance, the analysis of a morpholinyldithiocarbamato copper(II) complex revealed a distorted square planar geometry, with the copper ion bonded to the four sulfur atoms of two bidentate ligands. nih.gov A related zinc(II) complex was found to be dinuclear, with both chelating and bridging dithiocarbamate ligands. nih.gov Such studies are crucial for understanding the structure-property relationships in these materials. Chiral nickel(II)-dithiocarbamate complexes have been shown to crystallize in triclinic (P1) or monoclinic (P2₁) space groups, depending on the specific ligands. rsc.org

Powder X-ray Diffraction (PXRD) PXRD is used to identify the crystalline phases of bulk materials, such as nanomaterials synthesized from dithiocarbamate precursors. For example, when lead ethyl dithiocarbamate complexes are used as single-source precursors and annealed, the resulting lead sulfide (B99878) (PbS) thin films can be analyzed by PXRD. The diffraction patterns confirm the formation of the desired crystalline phase (e.g., face-centered cubic galena for PbS) and can be used to determine the preferred crystal orientation and estimate crystallite size. royalsocietypublishing.org

| Compound | Crystal System | Space Group | Coordination Geometry |

|---|---|---|---|

| [Cu(Morpholinyldithiocarbamate)₂] | Monoclinic | P2₁/n | Distorted Square Planar |

| [Zn₂(μ-Morpholinyldithiocarbamate)₂(MphDTC)₂] | Triclinic | P-1 | Tetrahedral (Dinuclear) |

| Chiral [Ni(dithiocarbamate)₂] complex | Triclinic | P1 | Square Planar |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Nanomaterial Formation

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a vital tool for assessing the thermal stability of dithiocarbamate complexes and for understanding their decomposition pathways, particularly when they are used as single-source precursors for nanomaterial synthesis.

The thermal decomposition of metal dithiocarbamate complexes, including N-ethyl-N-phenyl derivatives, often occurs in multiple steps. nih.gov TGA curves reveal the temperature ranges at which different parts of the ligand are lost. For many transition metal dithiocarbamates, the final residue after decomposition in an inert or oxidizing atmosphere is the corresponding metal sulfide or metal oxide. nih.govresearchgate.net For example, the thermal decomposition of a zinc ethyl carbamate (B1207046) complex showed a single-step decomposition starting around 200°C, yielding a stable zinc sulfide (ZnS) residue, which was confirmed to be wurtzite phase ZnS nanoparticles by XRD. researchgate.net Similarly, lead diethyldithiocarbamate decomposes in a single step to yield a stable residue corresponding to lead sulfide. royalsocietypublishing.org The analysis of the decomposition temperatures and mass loss percentages allows for the design of controlled thermal decomposition (pyrolysis) experiments to synthesize metal sulfide nanoparticles with specific phases and morphologies. sphinxsai.com

Advanced Electrochemical Methods for Characterization